4-(2-Oxo-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
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Overview
Description
4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides It is characterized by a pyrrolidine ring attached to a phenyl group and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves the cyclization of appropriate precursors. One common method includes the alkylation of n-butyl (3R)-4-amino-3-phenylbutyrate with haloacetamide in the presence of potassium phosphate monohydrate, followed by cyclization in toluene with tetrabutylammonium bromide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalysis . This inhibition can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Phenyl 4-(2-oxopyrrolidin-1-yl)benzenesulfonates: These compounds share a similar structure but differ in their functional groups.
Phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides: These compounds have an imidazolidinone ring instead of a pyrrolidinone ring.
Uniqueness: 4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is unique due to its specific combination of a pyrrolidinone ring and a benzenesulfonamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
36090-34-3 |
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Molecular Formula |
C16H16N2O3S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-(2-oxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H16N2O3S/c17-22(20,21)14-8-6-13(7-9-14)18-11-10-15(16(18)19)12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H2,17,20,21) |
InChI Key |
AOTSGWPFQNICGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)N |
Origin of Product |
United States |
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